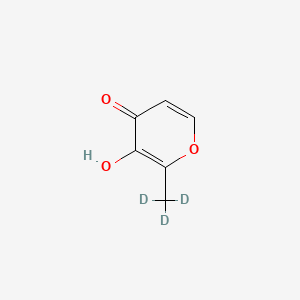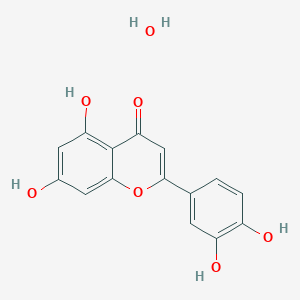
Luteolin monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteolin monohydrate is a naturally occurring flavonoid compound with the chemical structure 3′,4′,5,7-tetrahydroxyflavone. It is found in various plants, including vegetables, fruits, and medicinal herbs. Luteolin is known for its yellow dye properties and possesses numerous biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Luteolin can be synthesized through various chemical routes. One common method involves the cyclization of 2′,4′,6′-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of luteolin often involves extraction from plant sources. Plants rich in luteolin, such as honeysuckle and chrysanthemum, are processed to isolate the compound. The extraction process may involve solvent extraction, followed by purification steps like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Luteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form quinones or reduced to form dihydro derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Luteolin monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: Luteolin is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Luteolin is used in the food industry as a natural dye and antioxidant.
Mécanisme D'action
Luteolin exerts its effects through multiple molecular targets and pathways. It inhibits pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB) activation. These actions contribute to its anti-inflammatory and anticancer properties . Luteolin also modulates cell signaling pathways, including mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin, leading to the inhibition of cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Luteolin is part of the flavonoid family, which includes compounds like quercetin, hesperidin, naringenin, gallic acid, and tannic acid. Compared to these compounds, luteolin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . For example:
Quercetin: Similar antioxidant properties but differs in hydroxylation pattern.
Hesperidin: Primarily found in citrus fruits and has different glycosylation.
Naringenin: Found in grapefruits and has a different flavanone structure.
Luteolin’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6113-16-2 |
|---|---|
Formule moléculaire |
C15H12O7 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2 |
Clé InChI |
JGMZBVVOXURYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



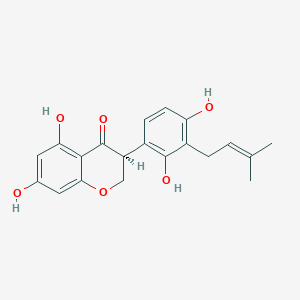
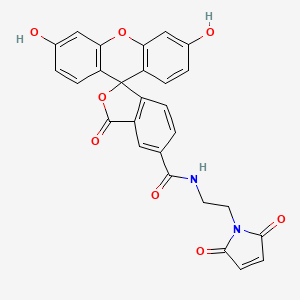
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
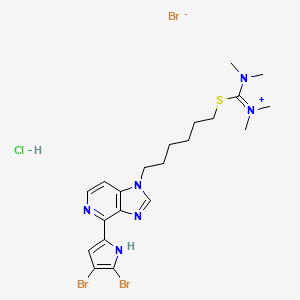

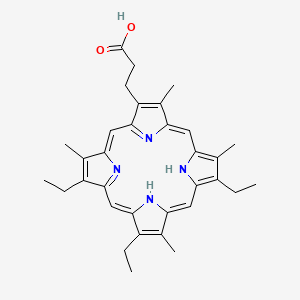
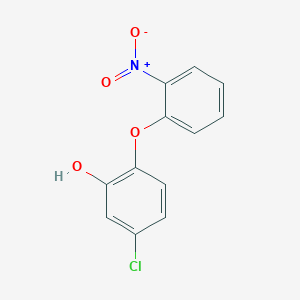
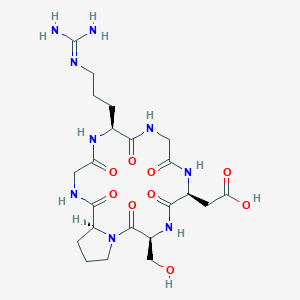
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
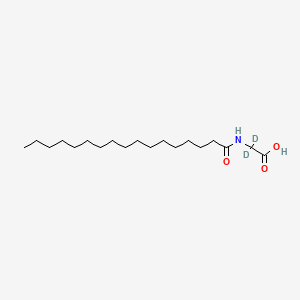

![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
